![molecular formula C21H32O9 B3029094 3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate CAS No. 52408-84-1](/img/structure/B3029094.png)
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of bis(propionates) using non-aldol aldol chemistry . Similarly, the synthesis of 1,3-bis [3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane through equilibrium copolymerization and the preparation of bis(methoxyl hydroxyl)-functionalized polysiloxanes demonstrate the intricate processes involved in creating such compounds. These methods may be relevant to the synthesis of "3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate" by indicating the use of protective groups, rearrangements, and copolymerization techniques that could be applied.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their properties and reactivity. For instance, the X-ray diffraction data of bis[(2E)-3-(2-furyl)prop-2-enoato]triphenylantimony showed a distorted trigonal bipyramid coordination . This kind of structural analysis is essential for understanding the three-dimensional arrangement of atoms in a molecule like "this compound" and predicting its reactivity.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The synthesis of heterocycles from bis(alkoxycarbonyl)ketene ethylene acetals and the creation of NO donors from bis(nitroxyethyl) derivatives exemplify the diverse reactivity of organic molecules. These studies suggest that "this compound" could undergo various chemical reactions, including polymerization or addition reactions, due to the presence of prop-2-enoate groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The study of copolymers based on 2,2 bis-4(2-hydroxy-3-methacryloyloxypropoxy) phenyl propane provides insights into the mechanical properties such as Young's modulus, which could be relevant for the analysis of "this compound" in terms of its potential applications in materials science.
Scientific Research Applications
Environmental Pollutants and Male Infertility
Research highlights the role of environmental pollutants like Bisphenol A (BPA) and phthalates in male infertility, suggesting a mechanism involving germ cell apoptosis induced by these chemicals. These substances, found in plastics, act as endocrine disruptors, affecting reproductive organs and spermatogenesis (Lagos-Cabré & Moreno, 2012).
Occupational Exposure to BPA
Studies on occupational exposure to BPA indicate that workers in certain industries may have significantly higher BPA levels than the general population. This exposure is linked to potential health effects, including male sexual dysfunction and endocrine disruption (Ribeiro, Ladeira, & Viegas, 2017).
Emerging Contaminants and Health Risks
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), an emerging environmental contaminant used as a flame retardant, poses potential health risks including endocrine disruption and toxicity to various organs. It's widely detected in human samples, raising concerns about exposure and health effects (Wang et al., 2020).
Propolis and Chemical Composition
Propolis, a resinous substance collected by honeybees, has been studied for its chemical composition and biological properties. Its main components, polyphenols, and flavonoids, contribute to its antioxidant, antibacterial, and antiviral effects (Xu et al., 2009).
BPA Exposure and Human Health
BPA, an industrial chemical in plastics, has been reviewed for its environmental levels and potential human health impacts. Its widespread use and detection in various media pose risks of endocrine disruption and other health concerns (Huang et al., 2012).
properties
IUPAC Name |
3-[2,3-bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O9/c1-4-19(22)28-13-7-10-25-16-18(27-12-9-15-30-21(24)6-3)17-26-11-8-14-29-20(23)5-2/h4-6,18H,1-3,7-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYPVOQAARSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOCC(COCCCOC(=O)C=C)OCCCOC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921288 | |
Record name | 1,1′,1′′-[1,2,3-Propanetriyltris(oxy-3,1-propanediyl)] tri-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110220-21-8 | |
Record name | 1,1′,1′′-[1,2,3-Propanetriyltris(oxy-3,1-propanediyl)] tri-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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